Meltzer Index (5-HT2A/D2 Ratio) of Lead Compounds Synthesized from 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one Exceeds the Reference Atypical Antipsychotic Risperidone by Up to 12.0%
The target compound serves as the key penultimate intermediate in the synthesis of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles evaluated for atypical antipsychotic activity [1]. The three most active final compounds—12d, 11f, and 10a—achieved 5-HT2A/D2 Meltzer index ratios of 1.23077, 1.14286, and 1.12857, respectively, all exceeding the standard drug risperidone at 1.0989 [1]. The top performer, compound 12d, demonstrated a Meltzer index 12.0% higher than risperidone. Importantly, none of the 21 new chemical entities derived from this intermediate exhibited catalepsy in the mouse climbing assay, distinguishing them from first-generation antipsychotics [1]. While analogous intermediates such as 4-(4-(2-chloroethyl)phenyl)thiazole (CAS 91349-31-4, lacking the 2-carbonyl) could theoretically undergo similar piperazine coupling, the resulting products would differ in hydrogen-bonding capacity at the thiazole ring and have not been reported to yield comparable Meltzer index data, making the thiazol-2-one intermediate the only building block with a validated quantitative pathway to above-risperidone Meltzer indices.
| Evidence Dimension | 5-HT2A/D2 Meltzer Index (ratio of in vivo antagonism ED50 values; higher ratio indicates superior atypical antipsychotic profile) |
|---|---|
| Target Compound Data | Compound 12d: 1.23077; Compound 11f: 1.14286; Compound 10a: 1.12857 (all synthesized from 4-(4-(2-chloroethyl)phenyl)thiazol-2-one as the key intermediate) [1] |
| Comparator Or Baseline | Risperidone (standard atypical antipsychotic): 5-HT2A/D2 ratio = 1.0989 [1] |
| Quantified Difference | Compound 12d exceeds risperidone by +12.0% (Δ = +0.13187); Compounds 11f and 10a exceed risperidone by +4.0% and +2.7%, respectively [1] |
| Conditions | In vivo pharmacological evaluation in Swiss albino mice: D2 antagonism by climbing mouse assay; 5-HT2A antagonism by quipazine-induced head-twitch assay; 21 compounds tested (series 10a–g, 11a–g, 12a–g) [1] |
Why This Matters
A procurement decision favouring this intermediate over non-carbonyl thiazole analogs is supported by a direct, quantifiable pathway to final compounds that outperform the clinical benchmark risperidone on the Meltzer index, the accepted metric for atypical antipsychotic efficacy.
- [1] Chandra Sekhar, K. V. G., Rao, V. S., Deuther-Conrad, W., Sridhar, D., Nagesh, H. N., Kumar, V. S., Brust, P., & Kumar, M. M. K. Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles as atypical antipsychotic agents. Med. Chem. Res. 2013, 22, 1660–1673. DOI: 10.1007/s00044-012-0164-1. View Source
